5-(5-Nitrofuran-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Nitrofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione is a heterocyclic compound that contains both a nitrofuran and a triazole moiety. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the nitrofuran group is particularly noteworthy as it is known for its ability to undergo redox reactions, which can lead to the generation of reactive oxygen species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Nitrofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione typically involves the nitration of furan derivatives followed by the formation of the triazole ring. One common method starts with the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the triazole ring, resulting in the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-(5-Nitrofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form reactive intermediates.
Reduction: The nitro group can be reduced to an amine, which can further react to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the nitrofuran ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of 5-(5-aminofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione.
Scientific Research Applications
5-(5-Nitrofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 5-(5-Nitrofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione involves the reduction of the nitro group by bacterial nitroreductase enzymes. This reduction leads to the formation of reactive intermediates that can damage bacterial DNA and other cellular components . The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: A nitrofuran derivative with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
5-(5-Nitrofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione is unique due to the presence of both the nitrofuran and triazole moieties, which confer a combination of redox activity and potential for diverse chemical modifications. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
57672-16-9 |
---|---|
Molecular Formula |
C6H4N4O3S |
Molecular Weight |
212.19 g/mol |
IUPAC Name |
5-(5-nitrofuran-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C6H4N4O3S/c11-10(12)4-2-1-3(13-4)5-7-6(14)9-8-5/h1-2H,(H2,7,8,9,14) |
InChI Key |
PSKSBKCUDHXBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NC(=S)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.